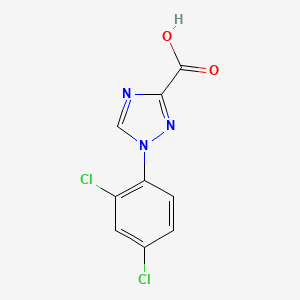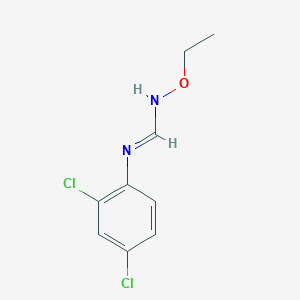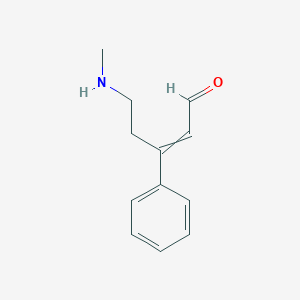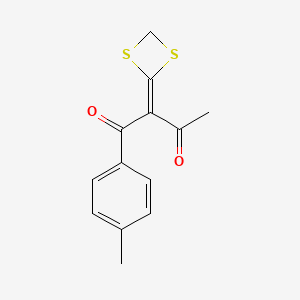
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is an organic compound that features a unique combination of a dithietane ring and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione typically involves the formation of the dithietane ring followed by its attachment to the butane-1,3-dione structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under specific conditions.
Condensation Reactions: Attachment of the dithietane ring to the butane-1,3-dione moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the dithietane ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the butane-1,3-dione moiety.
Substitution: Substitution reactions at the aromatic ring or the dithietane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways through binding or inhibition of specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dithietan-2-ylidene)-1-phenylbutane-1,3-dione: A similar compound with a phenyl group instead of a 4-methylphenyl group.
2-(1,3-Dithietan-2-ylidene)-1-(4-chlorophenyl)butane-1,3-dione: A compound with a 4-chlorophenyl group.
Uniqueness
2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
111604-12-7 |
|---|---|
Molecular Formula |
C13H12O2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(1,3-dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H12O2S2/c1-8-3-5-10(6-4-8)12(15)11(9(2)14)13-16-7-17-13/h3-6H,7H2,1-2H3 |
InChI Key |
MULJUBRJNCOEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=C2SCS2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
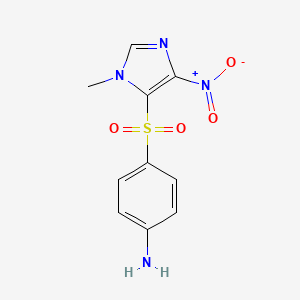
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
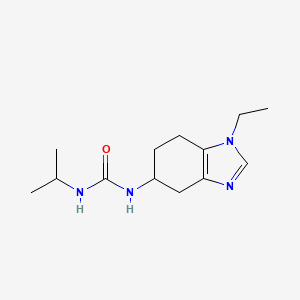
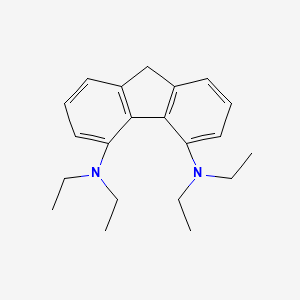
methanone](/img/structure/B14335027.png)
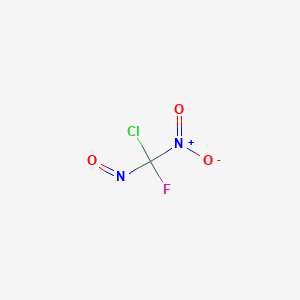
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
